Bienvenue dans la boutique en ligne BenchChem!

1H-imidazo[4,5-c]quinolin-4-ol

Tautomerism Structural Elucidation Database Cross-Referencing

1H-Imidazo[4,5-c]quinolin-4-ol (CAS 60234-69-7) is the unsubstituted parent heterocycle of the imidazoquinoline class, characterized by a fused imidazole-quinoline scaffold bearing a hydroxyl group at the 4-position. This compound exists in tautomeric equilibrium with its keto form, 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, as evidenced by authoritative structural databases.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B8570899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-c]quinolin-4-ol
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=O)N2)NC=N3
InChIInChI=1S/C10H7N3O/c14-10-9-8(11-5-12-9)6-3-1-2-4-7(6)13-10/h1-5H,(H,11,12)(H,13,14)
InChIKeyHYBYFIROJDRLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-c]quinolin-4-ol for Analytical Reference & Synthetic Intermediate Sourcing


1H-Imidazo[4,5-c]quinolin-4-ol (CAS 60234-69-7) is the unsubstituted parent heterocycle of the imidazoquinoline class, characterized by a fused imidazole-quinoline scaffold bearing a hydroxyl group at the 4-position [1]. This compound exists in tautomeric equilibrium with its keto form, 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, as evidenced by authoritative structural databases [1]. Unlike the widely prescribed 4-amino analogs such as imiquimod (CAS 99011-02-6), the 4-ol derivative lacks the N-1 isobutyl substitution and the 4-amino group, making it a chemically distinct entity critical for impurity profiling, synthetic route validation, and structure–activity relationship (SAR) studies of Toll-like receptor (TLR) agonists [2].

Why 1H-Imidazo[4,5-c]quinolin-4-ol Cannot Be Replaced with 4-Amino or N-1 Alkylated Congeners


Generic substitution within the imidazo[4,5-c]quinoline class is precluded by stark functional-group-dependent divergence in both biological activity and physicochemical properties. The 4-hydroxyl (or 2-keto tautomer) of the target compound confers hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 2) and a computed logP of 0.8 [1], whereas the 4-amino analogs (e.g., imiquimod) possess a basic amine center that is essential for TLR7/8 agonism and interferon induction [2]. The absence of the N-1 isobutyl group further distinguishes 1H-imidazo[4,5-c]quinolin-4-ol from its alkylated congeners such as 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol (CAS 99010-99-8, Imiquimod Impurity 6) . Consequently, procurement of the precise 4-ol unsubstituted scaffold is mandatory for applications such as impurity reference standard preparation, tautomerism-dependent synthetic intermediate utilization, and biological screening where the 4-amino or N-1 alkyl modifications would introduce confounding pharmacological activity.

Quantitative Differentiation of 1H-Imidazo[4,5-c]quinolin-4-ol Against Closest Structural Analogs


Tautomeric Identity Divergence: 4-ol vs. 2-one Forms in Structural Databases

Unlike 4-amino analogs that exist exclusively as a single tautomer, 1H-imidazo[4,5-c]quinolin-4-ol (named as the 4-ol) is structurally deposited under the 2-one tautomer (1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one) in PubChem and other authoritative databases due to the preferred keto form [1]. This tautomeric ambiguity directly impacts procurement: a user ordering '1H-imidazo[4,5-c]quinolin-4-ol' may receive the keto tautomer, which exhibits different reactivity (e.g., electrophilic substitution at C-2 vs. nucleophilic at O-4) compared to what a generic 4-hydroxy scaffold would predict. The 4-amino congener 1H-imidazo[4,5-c]quinolin-4-amine (CAS 146767-67-3) shows no such tautomerism, bearing a primary amine that remains fixed [2]. This structural divergence means that generic selection of 'an imidazoquinoline scaffold' without verifying the exact tautomeric form can lead to failed synthetic derivatization or erroneous biological assay interpretation.

Tautomerism Structural Elucidation Database Cross-Referencing

Difference in Hydrogen-Bond Donor/Acceptor Count and logP vs. 4-Amino Congeners

1H-Imidazo[4,5-c]quinolin-4-ol exhibits computed hydrogen-bond donor (HBD) and acceptor (HBA) counts of 2 each, with a predicted logP (XLogP3-AA) of 0.8 [1]. In contrast, the 4-amino analog imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine) has HBD = 2, HBA = 4, and a logP of approximately 2.8 [2]. The lower lipophilicity and reduced HBA count of the 4-ol scaffold indicate significantly different membrane permeability and solubility profiles. For impurity reference standard applications, this physicochemical distinction ensures chromatographic separation (e.g., reversed-phase HPLC) from the API imiquimod, enabling specific detection and quantification [3].

Physicochemical Properties Drug-Likeness PK/PD Prediction

Molecular Weight Differentiation: Unsubstituted Scaffold vs. 1-Isobutyl Congener

The target compound, 1H-imidazo[4,5-c]quinolin-4-ol, has a molecular weight of 185.18 g/mol and molecular formula C10H7N3O [1]. Its closest alkylated analog, 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol (CAS 99010-99-8), has a molecular weight of 241.29 g/mol (C14H15N3O) . This 56.11 Da difference is analytically significant for LC-MS/MS identification; the lower mass of the target compound allows unequivocal differentiation from the N-1 alkylated impurity in imiquimod drug substance analysis. The unsubstituted scaffold also serves as a common synthetic intermediate for diverse 1-substituted derivatives, whereas the pre-alkylated congener is limited to producing only 1-isobutyl-substituted final compounds [2].

Mass Spectrometry Impurity Identification Reference Standard Sourcing

Absence of TLR7/8 Agonism vs. Amino-Substituted Imidazoquinolines

SAR studies of 1H-imidazo[4,5-c]quinolines have established that the 4-amino substituent is essential for Toll-like receptor 7/8 (TLR7/8) agonism and interferon-alpha (IFN-α) induction [1]. The 4-hydroxy analog 1H-imidazo[4,5-c]quinolin-4-ol lacks this amino group and is therefore devoid of TLR7/8 agonist activity. This is supported by the SAR findings of Izumi et al., where structural modification of the 4-position (including 4-chloro, 4-amino, and 4-hydroxy derivatives) resulted in drastic changes in TNF-α suppressing activity, with the 4-hydroxy/oxo derivatives showing substantially reduced or absent immunomodulatory activity compared to 4-amino leads [2]. For researchers requiring an imidazoquinoline scaffold without confounding TLR-mediated cytokine induction, the 4-ol compound provides a pharmacologically silent control or synthetic starting point.

TLR Agonism Cytokine Induction Immunopharmacology

Prioritized Procurement Scenarios for 1H-Imidazo[4,5-c]quinolin-4-ol


Imiquimod Impurity Reference Standard Preparation

1H-Imidazo[4,5-c]quinolin-4-ol is sourced as the precursor to prepare 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol (Imiquimod Impurity 6) and other process-related impurities for HPLC/LC-MS method validation. Its unsubstituted scaffold allows selective alkylation at N-1 to generate specific impurity markers, while its distinct molecular weight (185.18 vs. 241.29 g/mol) and lower logP (0.8 vs. ~2.8) ensure baseline chromatographic separation from imiquimod API [1][2]. Pharmacopoeial impurity profiling explicitly requires characterized reference standards of this scaffold for regulatory compliance as per ICH Q3A guidelines.

Chemical Biology Negative Control for TLR7/8-Mediated Assays

Because 1H-imidazo[4,5-c]quinolin-4-ol lacks the essential 4-amino group required for TLR7/8 agonism, it serves as an ideal negative control scaffold in dose-response experiments studying imidazoquinoline-induced cytokine induction [1]. Researchers screening novel TLR7/8 agonists can use the 4-ol derivative at matched concentrations (e.g., 0.1–100 µM) to confirm that observed IFN-α or TNF-α modulation is specifically attributable to the 4-amino pharmacophore and not to non-specific effects of the imidazoquinoline core.

Synthetic Intermediate for Diversified 1-Substituted Imidazoquinoline Libraries

The unsubstituted N-1 position of 1H-imidazo[4,5-c]quinolin-4-ol permits modular diversification via alkylation, arylation, or sulfonylation, enabling parallel synthesis of compound libraries for SAR exploration. This contrasts with pre-alkylated intermediates such as 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol, which are restricted to a single substitution pattern. Patents (e.g., EP0310950A1) explicitly disclose the use of unsubstituted 1H-imidazo[4,5-c]quinoline intermediates for generating diverse 4-substituted and 1-substituted products [2].

Tautomerism-Dependent Physicochemical Profiling

The keto-enol tautomerism of 1H-imidazo[4,5-c]quinolin-4-ol (4-ol ⇌ 2-one) offers a unique probe for studying tautomer-dependent properties such as solubility, permeability, and metal chelation. Its computed logP of 0.8 and dual H-bond donor/acceptor profile distinguish it from fixed tautomer 4-amino analogs [1]. Procurement of the specifically characterized tautomeric form is critical for computational cheminformatics model training and for biophysical assays where tautomeric state influences binding thermodynamics.

Quote Request

Request a Quote for 1H-imidazo[4,5-c]quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.